molecular formula C62H92N16O10 B12437259 But-2-enedioic acid;6-ethyl-3-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-(oxan-4-ylamino)pyrazine-2-carboxamide

But-2-enedioic acid;6-ethyl-3-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-(oxan-4-ylamino)pyrazine-2-carboxamide

Cat. No.: B12437259
M. Wt: 1221.5 g/mol
InChI Key: UJOUWHLYTQFUCU-UHFFFAOYSA-N
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Description

This compound is a fumarate salt (E-isomer of but-2-enedioic acid) featuring a pyrazine core substituted with ethyl, methoxy, piperidinyl-piperazinyl, and tetrahydropyran (oxan) groups. The fumarate counterion enhances solubility and bioavailability, a common strategy in pharmaceutical design . Its synthesis likely involves multi-step nucleophilic substitutions and esterifications, as seen in related but-2-enedioic acid derivatives .

Properties

Molecular Formula

C62H92N16O10

Molecular Weight

1221.5 g/mol

IUPAC Name

but-2-enedioic acid;6-ethyl-3-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-(oxan-4-ylamino)pyrazine-2-carboxamide

InChI

InChI=1S/2C29H44N8O3.C4H4O4/c2*1-4-23-28(31-20-9-17-40-18-10-20)34-29(26(33-23)27(30)38)32-21-5-6-24(25(19-21)39-3)37-11-7-22(8-12-37)36-15-13-35(2)14-16-36;5-3(6)1-2-4(7)8/h2*5-6,19-20,22H,4,7-18H2,1-3H3,(H2,30,38)(H2,31,32,34);1-2H,(H,5,6)(H,7,8)

InChI Key

UJOUWHLYTQFUCU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5.CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Gilteritinib fumarate is synthesized through a multi-step process. The target compound is obtained in five steps from 1-fluoro-2-methoxy-4-nitrobenzene with an overall yield of 46.9% . One of the key steps involves an Ullmann-type coupling reaction performed in the presence of a CuI-L-quebrachitol catalytic system . The industrial production methods involve similar synthetic routes with optimization for large-scale manufacturing.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to other but-2-enedioic acid derivatives and fumarate salts (Table 1). Key structural differences include the heterocyclic core, substituent complexity, and pharmacological targets.

Table 1: Comparative Analysis of But-2-enedioic Acid Derivatives

Compound Name Core Structure Key Substituents Counterion Indication/Activity Reference
Target Compound Pyrazine 6-ethyl, 3-methoxy-piperidinyl-piperazinyl, 5-oxan-4-ylamino Fumarate (E) Hypothesized kinase/receptor modulator
Fesoterodine Fumarate Phenylpropanolamine 3-(diisopropylamino)-1-phenylpropyl, 4-hydroxymethylphenyl Fumarate (E) Antimuscarinic (urinary incontinence)
Tenofovir Disoproxil Fumarate Acyclic nucleotide [(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phosphoryloxy Fumarate (E) Antiretroviral (HIV/HBV)
6-[4-(1-Benzofuran-2-ylmethyl)piperazin-1-yl]-2-N,4-N-bis(prop-2-enyl)pyrimidine-2,4-diamine Pyrimidine Benzofuranyl-piperazinyl, bis(allyl)amino Fumarate (E) Research compound (unspecified)
Ethyl 4-[3-(dimethylamino)-1-phenylpropyl]piperazine-1-carboxylate Piperazine Dimethylamino-phenylpropyl, ethyl carboxylate Fumarate (E) Neuromodulator (preclinical)
Key Differences

Core Heterocycle: The pyrazine core in the target compound distinguishes it from pyrimidine (e.g., Tenofovir) or phenylpropanolamine (e.g., Fesoterodine) backbones. Pyrazines are less common in approved drugs but are explored for kinase inhibition due to their planar, nitrogen-rich structure .

Pharmacological Profile: While Fesoterodine and Tenofovir have well-defined therapeutic roles, the target compound’s activity remains speculative. Its substituents suggest possible overlap with kinase inhibitors (e.g., imatinib-like piperazinyl motifs) or antipsychotics (e.g., risperidone-like piperidine-piperazine hybrids) .

Physicochemical Properties
  • Solubility : The fumarate counterion improves aqueous solubility across all compounds, critical for oral bioavailability .
  • Stability : The E-isomer (fumarate) is more stable than the Z-isomer (maleate), reducing isomerization risks in vivo .
  • Lipophilicity: The target compound’s tetrahydropyran and piperazinyl groups may increase lipophilicity compared to Tenofovir’s polar phosphate ester, affecting tissue distribution .

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